Ethyl 5-carbamoylthiophene-2-carboxylate
Overview
Description
Ethyl 5-carbamoylthiophene-2-carboxylate is a thiophene derivative with the molecular formula C₈H₉NO₃S. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-carbamoylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethyl carbamate under controlled conditions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-carbamoylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often facilitated by halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, followed by nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-carbamoylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoylthiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator. The thiophene ring system allows for strong π-π interactions with aromatic amino acids in proteins, potentially disrupting normal cellular functions. Additionally, the carbamoyl group can form hydrogen bonds with active site residues, enhancing its binding affinity .
Comparison with Similar Compounds
Thiophene-2-carboxylate: Lacks the carbamoyl group, making it less versatile in forming hydrogen bonds.
Ethyl 5-hydroxythiophene-2-carboxylate: Contains a hydroxyl group instead of a carbamoyl group, altering its reactivity and biological activity.
Ethyl 5-aminothiophene-2-carboxylate: Features an amino group, which can engage in different types of chemical reactions compared to the carbamoyl group.
Uniqueness: Ethyl 5-carbamoylthiophene-2-carboxylate is unique due to its combination of the thiophene ring and the carbamoyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
ethyl 5-carbamoylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHAUNCZNUZVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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